Regioisomeric Bromine Position vs. 5/6-Bromo Isomer
The 7-bromo-1H-benzimidazole-2-carboxylic acid (CAS 1263060-63-4) differs fundamentally from the more extensively characterized 5/6-bromo isomer (CAS 40197-20-4) in bromine substitution position, which directly influences chemical reactivity and potential biological interactions. The 7-bromo compound bears bromine at the 4-position of the benzimidazole ring (adjacent to the bridgehead nitrogen, designated as 7-position under alternative numbering), whereas the comparator 5/6-bromo analog bears bromine on the benzo ring distal to the imidazole fusion point . This regioisomeric distinction is not cosmetic; it alters the local electrostatic potential around the carboxylic acid moiety and modifies the compound's LogP and hydrogen-bonding capacity relative to the imidazole NH .
| Evidence Dimension | Regioisomeric bromine substitution position |
|---|---|
| Target Compound Data | Bromine at 7-position (IUPAC 4-position) of benzimidazole ring; CAS 1263060-63-4; InChI Key: UPZCSZCAKGDJMU-UHFFFAOYSA-N |
| Comparator Or Baseline | 5/6-Bromo-1H-benzimidazole-2-carboxylic acid; CAS 40197-20-4; bromine at 5-position (IUPAC 6-position); InChI Key: ULTDLMITPWHISY-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric shift of bromine from 5-position to 7-position results in distinct InChI Key and chemical identity |
| Conditions | Structural and nomenclature analysis per IUPAC conventions |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR studies and synthetic route fidelity; the 7-bromo and 5/6-bromo compounds are chemically distinct entities requiring separate ordering and validation.
